5-HT₆ Receptor Affinity: Tertiary Dimethylamine Results in Dramatically Reduced Activity Relative to Secondary Amine Analogs
A comprehensive SAR study of (4-phenylsulfonyloxazol-5-yl)amine derivatives established that secondary methylamines at the oxazole 5-position exhibit the highest 5-HT₆ receptor antagonist activity within this chemotype. Conversion to a tertiary amine—the structural feature present in the target compound's N,N-dimethylamine group—led to a dramatic reduction in 5-HT₆ receptor affinity [1]. While the patent literature reports that active sulfonyloxazolamines achieve 5-HT₆ IC₅₀ values below 4 µmol/L (or below 4 nmol/L in a later filing), the tertiary amine substitution is predicted, based on the SAR trend, to shift the target compound toward the higher end of—or beyond—this activity range relative to its secondary amine congeners [2][3]. No direct IC₅₀ measurement for this specific compound at the 5-HT₆ receptor was identified in the accessible literature.
| Evidence Dimension | 5-HT₆ receptor antagonist activity dependence on amine substitution |
|---|---|
| Target Compound Data | Tertiary N,N-dimethylamine at oxazole 5-position (predicted low 5-HT₆ affinity per SAR trend) |
| Comparator Or Baseline | Secondary methyl-(4-phenylsulfonyloxazol-5-yl)amines (reported as the most active 5-HT₆ ligands in the series) |
| Quantified Difference | Qualitative SAR finding: conversion from secondary to tertiary amine causes 'dramatic reduction' in 5-HT₆ activity; class-level patent threshold IC₅₀ < 4 µmol/L for active members [2] |
| Conditions | In vitro 5-HT₆ receptor binding assay; radioligand displacement; cell-based functional cAMP assays (COS-7 or HEK293 cells expressing human recombinant 5-HT₆ receptor) |
Why This Matters
For researchers specifically seeking 5-HT₆ receptor ligands, this compound's tertiary amine predicts that it will serve as a low-activity or inactive control rather than a potent 5-HT₆ agent, which is critical for experimental design and compound selection.
- [1] Ivachtchenko, A.V., Golovina, E.S., Kadieva, M.G., et al. 5-HT₆ Receptor Antagonists. V. Structure–Activity Relationship of (4-Phenylsulfonyloxazol-5-yl)amines. Pharmaceutical Chemistry Journal, 2013, 46(11), 639–646. View Source
- [2] Greiner, H., Bartoszyk, G., Cezanne, B., et al. Sulphonyloxazolamines as therapeutic active ingredients. US Patent 6,441,013 B1, issued August 27, 2002. Merck Patent GmbH. (IC₅₀ < 4 µmol/L for 5-HT₆ receptor affinity disclosed in Example 41.) View Source
- [3] Greiner, H., Bartoszyk, G., Cezanne, B., et al. Sulfonyloxazoleamines. US Patent 6,737,426 B1, issued May 18, 2004. Merck Patent GmbH. (Example 41: IC₅₀ < 4 nmol/L for 5-HT₆.) View Source
